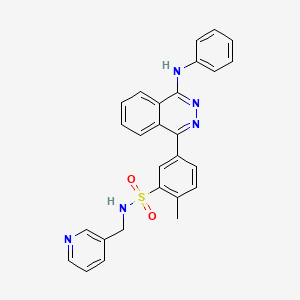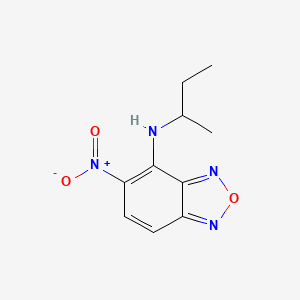![molecular formula C19H12Cl2N2O5S2 B4051399 1,3-Bis[(4-chlorophenyl)sulfonyl]benzimidazol-2-one](/img/structure/B4051399.png)
1,3-Bis[(4-chlorophenyl)sulfonyl]benzimidazol-2-one
Descripción general
Descripción
“1,3-bis[(4-chlorophenyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one” is a chemical compound with the molecular formula C12H8Cl2O2S . It appears as a white or off-white powder .
Synthesis Analysis
The synthesis of related compounds involves heating the corresponding compound in an oil bath with a suitable primer amine . Another method involves the reaction between elemental sulfur and 1-chloro-4-iodobenzene in the presence of CuO nanopowder .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula (ClC6H4)2SO2 . More detailed structural information might be available in databases like the NIST Chemistry WebBook .
Physical and Chemical Properties Analysis
The compound has a molecular weight of 287.162 . It has a melting point of 278-280°C . More detailed physical and chemical properties might be available in databases like the NIST Chemistry WebBook or ECHA .
Aplicaciones Científicas De Investigación
Synthesis and Material Development
The synthesis and application of compounds related to 1,3-bis[(4-chlorophenyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one have been explored extensively in the development of high-performance materials. These include the synthesis of novel polyimides and sulfonated polyimide membranes, which show significant promise for use in advanced technologies such as fuel cells and optical materials due to their excellent thermal stability, optical transparency, and chemical resistance (Hu Zhi-zhi, 2010); (F. Zhai et al., 2007).
Environmental and Sensor Applications
Research has also extended into environmental applications, such as the development of microporous anionic metal-organic frameworks for selective adsorption of dyes, demonstrating the potential of such compounds in water treatment and purification processes. Furthermore, the exploration of ionic liquids in promoting free radical reactions offers new pathways for lignin depolymerization, highlighting a sustainable approach to biomass utilization (M. Guo et al., 2017); (Yingying Yang et al., 2015).
Advanced Polymer Research
Innovative research on fluorinated polyimides derived from novel diamine monomers showcases the development of materials with low water absorption, low dielectric constants, and high thermal stability. These properties are crucial for the advancement of electronic and photonic devices, offering insights into the synthesis of materials with tailored properties for specific industrial applications (Susanta Banerjee et al., 2002).
Antimicrobial Activity
The design and synthesis of new compounds incorporating biologically active segments, including those related to 1,3-bis[(4-chlorophenyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one, have been explored for their antimicrobial activity. This research contributes to the development of new pharmaceuticals and healthcare products, demonstrating the compound's versatility beyond material science applications (Z. Fadel & A. Al-Azzawi, 2021).
Propiedades
IUPAC Name |
1,3-bis[(4-chlorophenyl)sulfonyl]benzimidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2N2O5S2/c20-13-5-9-15(10-6-13)29(25,26)22-17-3-1-2-4-18(17)23(19(22)24)30(27,28)16-11-7-14(21)8-12-16/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVWUAMPWLJPATE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)N2S(=O)(=O)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[(2-sec-butylphenyl)amino]carbonothioyl}-2-chloro-5-nitrobenzamide](/img/structure/B4051319.png)
![2-{[7-(2-ethylhexyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B4051327.png)
![1,3-Diethyl 2-{[5-(propan-2-YL)-5H-[1,2,4]triazino[5,6-B]indol-3-YL]sulfanyl}propanedioate](/img/structure/B4051336.png)
![N-benzyl-N-[3-(furan-2-yl)-3-(4-methylphenyl)propyl]acetamide](/img/structure/B4051338.png)
![N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)phenyl]-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B4051343.png)
![methyl (2-ethoxy-4-{(E)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)acetate](/img/structure/B4051363.png)


![4-nitrobenzyl N-[(3,4-dimethoxyphenyl)carbonyl]valinate](/img/structure/B4051385.png)

![N-(2-methoxy-5-methylphenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B4051415.png)

![2-(2,4-dichlorophenoxy)-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]acetamide](/img/structure/B4051424.png)
![N-benzyl-N-[3-(2-furyl)-3-(2-methoxyphenyl)propyl]acetamide](/img/structure/B4051436.png)
